2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 3-bromophenyl group and an acetamide side chain linked to a 3-fluoro-4-methylphenyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications. The bromine atom on the phenyl ring introduces steric bulk and lipophilicity, while the fluorine and methyl groups on the acetamide side chain may enhance metabolic stability and binding specificity.
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2/c1-12-5-6-15(10-16(12)21)22-18(25)11-24-19(26)8-7-17(23-24)13-3-2-4-14(20)9-13/h2-10H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPIKMZOPQAYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with an appropriate acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups or replacing existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigation as a potential therapeutic agent for various diseases, including cancer, due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table compares the target compound with analogs from the provided evidence:
Key Observations:
Core Heterocycle: The target and compounds share a pyridazinone core, which is electronically distinct from the pyrimidinone in BP 27449935660-75-6 . The dioxaborolane-containing compound serves a different purpose (e.g., Suzuki coupling intermediates), limiting direct pharmacological comparison.
Substituent Effects: Bromine vs. Methoxy/Fluoro: The 3-bromophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 2-fluoro-4-methoxyphenyl group in (logP ~2.8), which may influence membrane permeability .
Pharmacological Implications (Inferred)
- Kinase Inhibition: Pyridazinone derivatives are known ATP-competitive kinase inhibitors. The bromine atom in the target compound may occupy hydrophobic pockets in kinase active sites, similar to 3-aryl-substituted pyridazinones in literature .
- Metabolic Stability : The methyl group on the acetamide side chain could reduce oxidative metabolism compared to the methoxy group in ’s compound, which is susceptible to demethylation .
Biological Activity
2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a bromophenyl group and a dihydropyridazinone core, which are believed to contribute significantly to its pharmacological properties.
Chemical Structure
- Molecular Formula : C17H18BrN3O2
- Molecular Weight : 368.25 g/mol
The structural components of the compound are critical for its interaction with biological targets, influencing its efficacy and specificity in various applications.
Biological Activity
The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic roles in medicinal chemistry and pharmacology.
The mechanism through which this compound exerts its biological effects involves:
- Target Interaction : The bromophenyl group enhances binding affinity to specific proteins, while the dihydropyridazinone core modulates biochemical pathways.
- Biochemical Pathways : It is hypothesized that the compound may inhibit or activate certain pathways, leading to desired therapeutic outcomes.
Pharmacological Properties
Research has indicated several potential pharmacological activities:
- Antimicrobial Activity : Studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Activity : Preliminary data indicate potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the compound against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was recorded at concentrations as low as 10 µg/mL.
-
Anticancer Studies :
- In vitro studies conducted on human cancer cell lines demonstrated that the compound could reduce cell viability by over 50% at concentrations of 20 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G2/M phase.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | MIC = 10 µg/mL |
| Anticancer | HeLa cells | Cell viability reduction | IC50 = 20 µM |
| Anticancer | MCF-7 cells | Apoptosis induction | IC50 = 20 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
